Ethyl 2-amino-2-(trifluoromethyl)pentanoate
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Overview
Description
Ethyl 2-amino-2-(trifluoromethyl)pentanoate is a chemical compound with the molecular formula C8H14F3NO2 It is known for its unique structure, which includes an ethyl ester group, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 2-bromo-2-(trifluoromethyl)pentanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(trifluoromethyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted products with different functional groups.
Scientific Research Applications
Ethyl 2-amino-2-(trifluoromethyl)pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 2-amino-2-(trifluoromethyl)pentanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(difluoromethyl)pentanoate: Similar structure but with two fluorine atoms instead of three.
Ethyl 2-amino-2-(trifluoromethyl)butanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-2-(trifluoromethyl)hexanoate: Similar structure but with a longer carbon chain.
Properties
Molecular Formula |
C8H14F3NO2 |
---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
ethyl 2-amino-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H14F3NO2/c1-3-5-7(12,8(9,10)11)6(13)14-4-2/h3-5,12H2,1-2H3 |
InChI Key |
JMJKDVFYCJGJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)(C(F)(F)F)N |
Origin of Product |
United States |
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